Tetrahydro Curcumin-d6
Description
Properties
CAS No. |
1794898-13-7 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
378.454 |
IUPAC Name |
1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |
InChI Key |
LBTVHXHERHESKG-WFGJKAKNSA-N |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
Synonyms |
1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6; HZIV 81-2-d6; NSC 687845-d6; Sabiwhite-d6; Tetrahydrodiferuloylmethane-d6; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of Tetrahydro Curcumin D6
Development of Deuteration Strategies for Tetrahydro Curcumin-d6
The introduction of deuterium (B1214612) atoms into the tetrahydrocurcumin (B193312) scaffold is a critical step in the synthesis of this compound. The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can offer metabolic advantages, while the mass difference is fundamental for its use as an internal standard. Advanced strategies focus on achieving high levels of isotopic enrichment in a site-selective and efficient manner.
Hydrogen-Deuterium Exchange Protocols and Isotopic Labeling Techniques
Hydrogen-deuterium (H-D) exchange is a common and effective method for introducing deuterium into organic molecules. For this compound, this typically involves the exchange of the six hydrogen atoms of the two methoxy (B1213986) groups with deuterium.
A foundational approach involves the use of deuterated solvents, such as methanol-d4 (B120146) (CD3OD), in the presence of a suitable catalyst. The synthesis can be conceptualized as starting from a precursor that can be readily deuterated. For instance, the synthesis of deuterated curcumin (B1669340) often begins with the deuteration of vanillin, a precursor to curcumin, using deuterated methyl iodide (CD3I). Similarly, for this compound, a common precursor is tetrahydrocurcumin, which is subjected to H-D exchange conditions.
The process often involves dissolving tetrahydrocurcumin in a deuterated solvent like D2O or CD3OD, often with the aid of a base or acid catalyst to facilitate the exchange at specific positions. The methoxy groups are primary targets for this deuteration due to the reactivity of the corresponding intermediates.
Catalytic Approaches for Enhanced Isotopic Enrichment
To improve the efficiency and selectivity of deuteration, various catalytic systems have been explored. Transition-metal catalysts, in particular, have shown significant promise in facilitating H-D exchange reactions with high isotopic enrichment.
Iridium-Based Catalysts: Iridium complexes, such as Crabtree's catalyst, are highly effective for ortho-selective hydrogen-isotope exchange of phenolic compounds. This is particularly relevant to the tetrahydrocurcumin structure, which contains phenolic hydroxyl groups. These catalysts can direct the deuteration to specific positions on the aromatic rings. While the primary labeling in this compound is on the methoxy groups, these catalytic methods open avenues for more complex deuteration patterns. For instance, a mesoionic carbene-iridium catalyst has demonstrated high ortho-selectivity for the deuteration of phenols, a reaction that proceeds with high functional group tolerance. The mechanism often involves the coordination of the catalyst to a directing group on the substrate, followed by oxidative addition of a C-H bond and subsequent exchange with a deuterium source like D2 gas or a deuterated solvent.
Other Metal Catalysts: Other transition metals, including palladium and platinum, have also been utilized for deuteration reactions. For example, palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions and can also be employed in H-D exchange protocols, often using D2 gas as the deuterium source.
The choice of catalyst and reaction conditions is crucial for achieving high isotopic enrichment. The table below summarizes some catalytic approaches relevant to the deuteration of phenolic compounds.
| Catalyst System | Deuterium Source | Key Features |
| Iridium-Mesoionic Carbene Complex | D2 gas | High ortho-selectivity for phenols, high functional group tolerance. |
| [Ir(cod)(IMes)(PPh3)][BArF24] | D2O | Effective for directed H-D exchange on various substrates. |
| Palladium on Carbon (Pd/C) | D2 gas | Widely used for hydrogenation, can be adapted for H-D exchange. |
| Triethylborane/Dodecanethiol | D2O | Mediates radical deuteration of alkyl iodides, offering a mild alternative. |
Synthesis of this compound Derivatives and Structurally Related Analogs
To explore structure-activity relationships and develop new research tools, the synthesis of derivatives and analogs of this compound is an active area of investigation. These modifications can be designed to enhance specific properties or to introduce functionalities for further conjugation.
Novel Synthetic Pathways for Diversified Chemical Scaffolds
The core structure of this compound can be modified to create a diverse range of chemical scaffolds. Protecting group chemistry often plays a crucial role in these synthetic pathways, allowing for selective reactions at different parts of the molecule.
Protecting Group Strategies: The synthesis of curcuminoids can be optimized by protecting the active methylene (B1212753) group of acetylacetone (B45752) to prevent side reactions. Boron trifluoride has been used effectively for this purpose, forming a stable complex that can be later cleaved under mild conditions. This "click" and "unclick" approach provides a versatile and efficient route to various curcuminoid structures, which can then be hydrogenated and deuterated to yield the desired this compound analogs.
Click Chemistry: A powerful strategy for creating diversified scaffolds is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows
Sophisticated Analytical Techniques for Characterization and Quantification of Tetrahydro Curcumin D6
Mass Spectrometry-Based Methodologies for Deuterated Compounds
Mass spectrometry (MS) stands as a cornerstone for the analysis of deuterated compounds like Tetrahydro Curcumin-d6, offering unparalleled specificity and sensitivity. When coupled with chromatographic separation techniques, it provides robust methods for isotopic differentiation and accurate quantification.
LC-MS/MS and GC-MS for Isotopic Differentiation and Precise Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS setup, the analyte is first separated from other components in a sample by an LC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and fragmented. By selecting specific precursor and product ion transitions (Multiple Reaction Monitoring or MRM), it is possible to differentiate this compound from its non-deuterated counterpart and other related compounds with high precision. iiarjournals.org For instance, in one method, the mass transitions of m/z 371→235 were used for Tetrahydrocurcumin (B193312) and m/z 377→238 for this compound. iiarjournals.org This specificity is crucial for pharmacokinetic studies where distinguishing between the administered compound and its metabolites is essential. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for volatile or semi-volatile derivatives of Tetrahydro Curcumin (B1669340). nih.gov While less common for direct analysis of this compound due to its polarity and thermal lability, derivatization can make it amenable to GC-MS analysis. GC-MS offers excellent chromatographic resolution and, like LC-MS/MS, provides definitive mass-based detection for isotopic differentiation.
A comparison of these techniques highlights their respective strengths. LC-MS/MS is generally preferred for its applicability to a wider range of non-volatile and thermally sensitive molecules like this compound without the need for derivatization. nih.govnih.gov GC-MS, on the other hand, can provide very high separation efficiency for analytes that are suitable for gas chromatography. nih.gov
Application of this compound as an Internal Standard in Bioanalytical Assays
One of the primary applications of this compound is its use as an internal standard (IS) in bioanalytical assays. nih.govbiomol.comnih.gov An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Deuterated standards like this compound are considered the gold standard for LC-MS based quantification because they co-elute with the analyte, experience similar matrix effects and ionization suppression or enhancement, but are differentiated by their mass-to-charge ratio. nih.goviiarjournals.org
In practice, a known amount of this compound is added to biological samples (e.g., plasma, urine) before sample preparation. nih.govnih.gov Any loss of the analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration, ensuring high accuracy and precision in the results. iiarjournals.org This approach corrects for variations in sample processing and instrument response, which is critical for reliable pharmacokinetic and metabolic studies. nih.govuva.nl
| Parameter | LC-MS/MS Method for Tetrahydrocurcumin Analysis iiarjournals.org |
| Instrument | Agilent 1290 Liquid Chromatography system coupled with an Agilent 6410 Triple Quad LC/MS |
| Column | Durashell C18 (4.6×50 mm, 5 μm) |
| Mobile Phase | Acetonitrile (B52724)/H₂O (60/40, v/v) with 0.2% (v/v) of ammonium (B1175870) hydroxide |
| Flow Rate | 0.7 ml/min |
| Detection Mode | Negative ion mode |
| Mass Transitions | Tetrahydrocurcumin: 371→235; this compound: 377→238 |
| Elution Time | 1.1 min |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the confirmation of deuteration and the study of dynamic processes like tautomerism in this compound.
¹H and ¹³C NMR for Deuteration Confirmation and Tautomerism Studies
¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for confirming the successful incorporation of deuterium (B1214612) atoms into the Tetrahydro Curcumin structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the methoxy (B1213986) protons (O-CH₃) would be absent or significantly reduced in intensity, directly confirming the d6 labeling at these positions. nih.gov Conversely, the ¹³C NMR spectrum would show the carbon signals of the methoxy groups, but they would appear as multiplets due to coupling with deuterium (a spin-1 nucleus), instead of the sharp singlets seen in the unlabeled compound.
NMR is also instrumental in studying the keto-enol tautomerism of Tetrahydro Curcumin. nih.govnih.gov Like its parent compound curcumin, Tetrahydro Curcumin can exist in equilibrium between a β-diketone form and a more stable keto-enol form. nih.govresearchgate.net NMR studies, often conducted in various solvents like DMSO-d6, provide definitive evidence for the predominant tautomeric form in solution. nih.govcuni.cz The chemical shifts and coupling patterns of the protons and carbons in the central heptan-3,5-dione moiety are particularly informative. The presence of a sharp enolic hydroxyl proton signal and specific chemical shifts for the vinylic proton and the adjacent carbonyl carbons in the ¹H and ¹³C NMR spectra, respectively, confirm the dominance of the keto-enol tautomer. nih.govresearchgate.net Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the detailed connectivity and structure of the tautomers present. science.gov
Advanced Chromatographic and Spectroscopic Approaches for Purity and Stability Research
Ensuring the purity and stability of this compound is critical for its use as an analytical standard. Advanced chromatographic techniques are at the forefront of this research.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound, including higher resolution, faster analysis times, and improved sensitivity. nih.govmdpi.com These methods typically utilize columns with smaller particle sizes (e.g., sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures.
The development of a UHPLC method for this compound involves optimizing several parameters, including the choice of stationary phase (typically a C18 column), mobile phase composition (often a mixture of acetonitrile or methanol (B129727) and water with an acidic modifier like formic acid), flow rate, and column temperature. nih.govmdpi.com A well-developed UHPLC method can effectively separate this compound from potential impurities, such as its non-deuterated analog, partially deuterated species, and degradation products. researchgate.net The high resolving power of UHPLC is particularly beneficial for stability studies, where it can detect and quantify even minor degradants that may form under various stress conditions (e.g., heat, light, pH changes). When coupled with a DAD (Diode Array Detector) or a mass spectrometer, UHPLC provides comprehensive data on the purity and stability profile of this compound. nih.govresearchgate.net
| Parameter | UHPLC-QTOF-MS Method for Tetrahydrocurcumin Analysis nih.gov |
| Instrument | UPLC-QTOF-MS with a binary solvent delivery system |
| Column | C-18 (2.1 × 50 mm; 1.7 µm) |
| Mobile Phase | Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile) |
| Flow Rate | 0.4 mL/min |
| Run Time | 5 min |
| Detection | Waters Xevo G2S Q-TOF mass spectrometer in negative mode |
| m/z for THC | 371.15 |
Spectroscopic Signatures (FT-IR, XRPD) in Research Characterization
Spectroscopic techniques are fundamental in elucidating the structural and physical properties of a compound. While specific data for this compound is not extensively published, the analysis of its non-deuterated counterpart, Tetrahydrocurcumin (THC), provides critical insights. The substitution of hydrogen with deuterium atoms is not expected to significantly alter the solid-state properties or the fundamental vibrational modes of the functional groups, making the data for THC a valuable reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of THC reveals key vibrational bands that are anticipated to be present in this compound, with minor shifts possible due to the heavier deuterium isotope. A study on the solid-state characterization of THC provided a detailed analysis of its FT-IR spectrum. researchgate.netnih.gov The presence of phenolic hydroxyl groups, methoxy groups, and the β-diketone moiety are all confirmed by their specific absorption frequencies.
Interactive Table: FT-IR Spectral Data for Tetrahydrocurcumin
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3433 | O-H stretching (phenolic) |
| 2932 | C-H stretching (sp³) |
| 1623 | C=O stretching (β-diketone) |
| 1500 | C=C stretching (aromatic) |
| 1287 | C-O stretching (phenolic) |
Data sourced from studies on Tetrahydrocurcumin. researchgate.net It is expected that the FT-IR spectrum of this compound would exhibit similar characteristic peaks.
X-ray Powder Diffraction (XRPD) is an essential technique for determining the crystalline or amorphous nature of a solid material. The XRPD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). Research on THC has shown that it exists in a crystalline form, with distinct peaks in its XRPD pattern. researchgate.netnih.gov The amorphization of curcuminoids has been observed to lead to a significant reduction in the intensity of these peaks. researchgate.net It is highly probable that this compound, as a solid, would also exhibit a characteristic XRPD pattern, reflective of its crystalline structure.
Interactive Table: XRPD Peak List for Tetrahydrocurcumin
| 2θ Angle (degrees) |
|---|
| 12.1 |
| 15.8 |
| 18.5 |
| 20.9 |
| 23.3 |
| 24.6 |
This table represents the major diffraction peaks observed for crystalline Tetrahydrocurcumin. researchgate.net The pattern for this compound is expected to be very similar.
Forced Degradation Studies and Stability-Indicating Assay Development
Forced degradation studies are a regulatory requirement and a critical component of drug development, designed to identify the potential degradation products and pathways of a drug substance under various stress conditions. This information is then used to develop stability-indicating analytical methods that can accurately quantify the drug in the presence of its degradants.
While specific forced degradation data for this compound is not publicly available, studies on curcumin and its derivatives, including Tetrahydrocurcumin, provide a strong indication of its likely stability profile. Curcumin itself is known to be unstable under neutral to alkaline pH conditions and is susceptible to photodegradation. nih.govnih.govresearchgate.net Its metabolite, Tetrahydrocurcumin, is generally considered to be more stable. cymitquimica.com
A stability-indicating ultra-high-performance liquid chromatographic (UHPLC) method was developed and validated for a derivative of Tetrahydrocurcumin, Tetrahydrocurcumin diglutaric acid (TDG). nih.govnih.gov This study involved subjecting TDG to forced degradation under thermal, hydrolytic (acidic and basic), oxidative, and photolytic conditions, as per the International Council for Harmonisation (ICH) guidelines. The results demonstrated that the compound was susceptible to degradation under these stress conditions, and the developed UHPLC method was able to separate the parent compound from its degradation products.
Interactive Table: Summary of Forced Degradation Conditions and Observations for a Tetrahydrocurcumin Derivative
| Stress Condition | Reagents/Conditions | Observation |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 80 °C, 2 h | Significant degradation observed |
| Base Hydrolysis | 0.1 M NaOH, 80 °C, 30 min | Significant degradation observed |
| Oxidation | 3% H₂O₂, Room temp., 24 h | Significant degradation observed |
| Thermal Degradation | 80 °C, 48 h | Minor degradation observed |
This data is based on a study of Tetrahydrocurcumin diglutaric acid and provides insights into the potential degradation profile of related compounds like this compound. nih.govnih.gov
The development of a stability-indicating assay for this compound would follow a similar protocol. The deuterated compound would be subjected to these stress conditions, and a chromatographic method, likely HPLC or UHPLC coupled with a suitable detector (e.g., UV or mass spectrometry), would be developed to resolve the intact this compound from any resulting degradation products. The use of this compound as an internal standard in pharmacokinetic studies underscores the importance of a well-characterized and stable reference material. mdpi.com
Mechanistic Investigations of Tetrahydro Curcumin D6 Biological Interactions in Vitro and Cellular Models
Modulation of Intracellular Signaling Pathways
THC exerts significant influence over multiple intracellular signaling cascades that are central to cellular homeostasis, inflammation, and stress responses. Its ability to penetrate cells allows for direct or indirect interaction with key protein kinases and transcription factors.
THC has been shown to modulate several key inflammatory signaling pathways, which underpins its observed anti-inflammatory effects.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Studies have demonstrated that THC can suppress the NF-κB pathway. researchgate.net One mechanism involves the inhibition of Transforming growth factor β activated kinase-1 (TAK1), an upstream kinase that is essential for NF-κB activation. researchgate.netfrontiersin.org In carrageenan-induced mouse paw edema models, THC was more effective than its parent compound, curcumin (B1669340), in suppressing the TAK1-NF-κB pathway. researchgate.netfrontiersin.org In breast cancer cells, THC's regulatory effect on the NF-κB pathway is linked to the cytochrome P450 enzyme CYP1A1. researchgate.net However, some studies suggest that curcumin is a more potent inhibitor of NF-κB activation induced by stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) compared to THC, indicating that the α,β-unsaturated carbonyl moiety of curcumin plays a significant role in this specific activity. researchgate.net
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling network, which includes Erk1/2, JNK1/2, and p38 MAPK, is another target of THC. In human platelets, THC treatment downregulates the phosphorylation of all three major MAPK pathways. longdom.orgnih.govnih.gov This inhibition leads to reduced activation of cytosolic phospholipase A2 (cPLA2), a downstream effector, thereby decreasing thromboxane (B8750289) A2 generation and attenuating platelet granule secretion. longdom.orgnih.gov In neurodegenerative disease models, THC has been observed to decrease the glutamate-induced phosphorylation of MAPK, suggesting this is a key mechanism of its neuroprotective action. nih.gov Furthermore, in human leukemia cells, THC has been shown to down-regulate MAPK signaling as part of its mechanism for inducing autophagic cell death. nih.gov
PI3K/Akt-mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell growth, proliferation, and survival. THC frequently exerts its effects by inhibiting this pathway. In various cancer cell lines, including non-small cell lung carcinoma and leukemia, THC induces autophagy and cell death by suppressing the PI3K/Akt/mTOR signaling cascade. nih.govresearchgate.netmdpi.commdpi.com This is often observed as a decrease in the phosphorylation levels of Akt and mTOR. researchgate.netmdpi.com In NIH3T3 cells, THC was found to inhibit the phosphorylation of Akt, which in turn promoted the nuclear accumulation of the transcription factor FOXO4. nih.govnih.gov Interestingly, the effect of THC on this pathway can be context-dependent. In a model of myocardial hypoxia-reperfusion injury, THC protected cardiac cells by activating the PI3K/Akt/mTOR pathway, thereby inhibiting apoptosis and excessive autophagy. bio-conferences.org
THC is recognized as a potent antioxidant, often demonstrating superior activity to curcumin. nih.govresearchgate.net Its mechanisms for combating oxidative stress are multifaceted.
A primary mechanism involves the regulation of the Forkhead box O (FOXO) family of transcription factors. nih.govnih.gov In NIH3T3 cells, THC induces the nuclear accumulation of FOXO4 by inhibiting Akt phosphorylation. nih.govnih.gov FOXO transcription factors are key regulators of the cellular response to oxidative stress, controlling the expression of antioxidant enzymes. Studies in Drosophila melanogaster confirmed that THC attenuates the oxidative stress response in a FOXO-dependent manner. nih.govnih.gov
Beyond FOXO regulation, THC directly scavenges free radicals and reduces the production of reactive oxygen species (ROS). nih.govresearchgate.net It also enhances the cellular antioxidant defense system by upregulating the activities of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. researchgate.net In studies on cardiac fibroblasts stimulated with tert-butyl hydroperoxide, THC was more effective than curcumin at mitigating oxidative stress-induced cell death and dysfunction. jcu.cz This protective effect against oxidative damage has also been observed in models of spinal cord injury and traumatic brain injury.
Autophagy is a cellular process for degrading and recycling damaged organelles and proteins, playing a dual role in both cell survival and cell death. THC has been identified as a modulator of autophagy in various cellular contexts.
The most commonly reported mechanism for THC-induced autophagy is through the suppression of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.netmdpi.commdpi.com By inhibiting this pathway, THC relieves the negative regulation on the core autophagy machinery. In non-small cell lung cancer (NSCLC) cells, THC treatment led to an increase in the autophagy marker Beclin-1 and a decrease in the protein levels of p62, p-PI3K, p-Akt, and p-mTOR, confirming the inhibition of this pathway. researchgate.netmdpi.com Similarly, in human leukemia HL-60 cells, THC was found to induce autophagic cell death by coordinately modulating and down-regulating both the PI3K/Akt-mTOR and MAPK signaling pathways. nih.gov
The regulation of autophagy by THC can be protective. In models of traumatic brain injury, THC therapy was shown to increase autophagy, which helped protect the brain from mitochondrial apoptosis. nih.gov However, the role of THC can be reversed depending on the cellular stressor. In a model of hypoxia/reperfusion in H9c2 cardiac cells, THC was found to inhibit excessive autophagy and apoptosis by activating the PI3K/AKT/mTOR pathways, highlighting a context-specific regulatory role. bio-conferences.org
| Pathway | Key Molecular Effects | Observed Cellular Outcome | References |
|---|---|---|---|
| NF-κB | Inhibits TAK1; Suppresses NF-κB nuclear translocation. | Anti-inflammatory response. | researchgate.netfrontiersin.orgresearchgate.netresearchgate.net |
| MAPK (Erk1/2, JNK, p38) | Downregulates phosphorylation of Erk, JNK, and p38. | Reduced platelet aggregation; Neuroprotection. | longdom.orgnih.govnih.govnih.govnih.govresearchgate.net |
| PI3K/Akt-mTOR | Inhibits phosphorylation of PI3K, Akt, and mTOR. | Induction of autophagy; Apoptosis in cancer cells. | nih.govnih.govresearchgate.netmdpi.commdpi.com |
| Oxidative Stress (FOXO) | Inhibits Akt, leading to nuclear accumulation of FOXO4. | Upregulation of antioxidant defenses. | nih.govnih.gov |
Investigations into Cellular Oxidative Stress Response Mechanisms
Enzyme Inhibition and Molecular Target Engagement Studies
THC's biological effects are also mediated by its direct interaction with and inhibition of various enzymes and protein targets. Its molecular flexibility, resulting from the absence of double bonds in its central chain, is hypothesized to allow for better binding energy in interactions with some enzymes compared to curcumin. nih.gov
Inducible Nitric Oxide Synthase (iNOS): THC effectively reduces the protein levels of iNOS, an enzyme that produces large quantities of nitric oxide during inflammatory responses. researchgate.net An aminated derivative of THC, THC-NH2, was also found to significantly decrease iNOS protein expression in vitro.
Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that can generate reactive oxygen species. While curcumin has been shown to inhibit XO, detailed kinetic data for THC is less prevalent. mdpi.com In silico docking evaluations have suggested that THC analogues can bind to the hydrophobic cavity of target enzymes, but specific experimental IC50 or Ki values for THC against XO are not well-documented in the reviewed literature. mdpi.com
Cytochrome P450 (CYP) Enzymes: THC exhibits a dose-dependent inhibitory effect on key human drug-metabolizing enzymes. It has been shown to inhibit CYP2C9 and, to a lesser extent, CYP3A4. In contrast, it does not produce a consistent dose-response inhibition of CYP1A2 or CYP2D6. One proposed mechanism for this inhibition involves the O-dealkylation of the aromatic methoxy (B1213986) groups on the THC molecule, allowing it to occupy and block the enzyme's active site. nih.gov
Sialidases: Sialidases are enzymes that cleave sialic acid residues and can be important virulence factors for bacteria. Studies on curcumin analogues have identified potent inhibitors of Streptococcus pneumoniae sialidase (Nan A). researchgate.netfrontiersin.orgnih.gov For instance, one synthesized analogue showed an IC50 of 0.2 µM and displayed competitive inhibition. researchgate.netnih.gov However, direct evidence for potent inhibition by THC itself is limited; some research suggests curcumin is more effective than THC at inhibiting viral functions related to sialic acid binding. nih.gov
Network pharmacology and molecular docking studies have identified several specific protein targets with which THC interacts, revealing high binding affinities for key regulators of cellular processes.
In studies on hepatocellular carcinoma, THC was found to have a high binding affinity for multiple targets, with phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) showing the highest docking score. researchgate.net Other key targets identified with good binding affinity include AKT1, tumor protein p53 (TP53), caspase-3, and murine double minute 2 (MDM2). researchgate.net In silico analyses focusing on inflammation and cancer have also shown that THC demonstrates favorable binding energies for both NF-κB and cyclooxygenase-2 (COX-2). Furthermore, docking studies have predicted good binding affinity for other targets such as Phenolsulphotransferases and Matrix Metalloproteinases (MMPs). longdom.org An in silico evaluation for pulmonary fibrosis and cancer identified TGF-β receptor 1 (TGFBR1) as a central therapeutic target for THC, with molecular docking demonstrating strong binding.
| Target | Type of Interaction | Finding/Result | References |
|---|---|---|---|
| CYP2C9 & CYP3A4 | Enzyme Inhibition | Dose-dependent inhibition observed. | |
| iNOS | Enzyme Inhibition | Reduces protein expression levels. | researchgate.net |
| cPLA2 | Inhibition of Phosphorylation | Attenuation of phosphorylation reduces TxA2 generation. | longdom.orgnih.gov |
| PIK3CA | Binding Affinity | High docking score in molecular docking studies. | researchgate.net |
| TP53 | Binding Affinity | Identified as a core target with good binding affinity. | researchgate.net |
| TGFBR1 | Binding Affinity | Identified as a key target with strong binding in silico. | |
| COX-2 | Binding Affinity | Favorable binding energy demonstrated in silico. |
Compound Name Table
| Compound Name |
|---|
| 3-amino-3-deoxytetrahydrocurcumin (THC-NH2) |
| 5-fluorouracil |
| Allopurinol |
| Arachidonic acid |
| Atorvastatin |
| Beclin-1 |
| Bisdemethoxycurcumin |
| Calebin-A |
| Caspase-3 |
| Caspase-4 |
| Curcumin |
| Cyclooxygenase-2 (COX-2) |
| Cycloheximide |
| Cytochrome c |
| Daidzein |
| Demethoxycurcumin |
| Dihydrocurcumin |
| Epigallocatechin |
| Erk1/2 |
| Febuxostat |
| Ferulic acid |
| Forkhead box O4 (FOXO4) |
| Glutathione |
| Glycitein |
| Hypoxanthine |
| Inducible nitric oxide synthase (iNOS) |
| JNK1/2 |
| Ketoconazole |
| Lipopolysaccharide (LPS) |
| Myricetin |
| Naringenin |
| Octahydrocurcumin (OHC) |
| p38 MAPK |
| p62 |
| p70 ribosomal protein S6 kinase |
| Phosphatidylinositol 3-kinase (PI3K) |
| Prostaglandin E2 (PGE2) |
| Protein kinase B (Akt) |
| Resveratrol |
| Rosocyanine |
| Sialidase |
| Sulphaphenazole |
| Superoxide dismutase |
| Tert-butyl hydroperoxide |
| Tetrahydrocurcumin (THC) |
| Tetrahydrocurcumin-d6 |
| Thromboxane A2 |
| Transforming growth factor β activated kinase-1 (TAK1) |
| Tumor necrosis factor-alpha (TNF-α) |
| Uric acid |
| Xanthine |
Comparative Cellular Response Studies with Parent Curcumin and Other Curcuminoids
Differential Effects on Cytokine Production and Gene Expression Profiles
In vitro studies comparing Tetrahydrocurcumin (THC) with its parent compound, curcumin, have revealed distinct differences in their modulation of cytokine production and gene expression. While both compounds exhibit anti-inflammatory properties, their potency and mechanisms of action vary.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, both curcumin and THC were found to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). spandidos-publications.comspandidos-publications.com However, curcumin generally demonstrates a more potent inhibitory effect on the release of these cytokines compared to THC. spandidos-publications.comspandidos-publications.com For instance, one study showed that while THC significantly inhibited the release of TNF-α and IL-6, curcumin almost completely inhibited their release at the same concentration. spandidos-publications.comspandidos-publications.com Other curcumin metabolites, such as hexahydrocurcumin (B1235508) and octahydrocurcumin, did not show significant inhibitory effects on the release of these cytokines. spandidos-publications.comspandidos-publications.com
Further investigations into the molecular mechanisms have shown that curcumin is more effective than THC at suppressing the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. nih.govresearchgate.netresearchgate.net Curcumin was observed to completely block NF-κB activation in cells, whereas the inhibition by THC was incomplete. nih.govresearchgate.net This difference in NF-κB inhibition likely contributes to curcumin's more potent suppression of cytokine production. nih.gov
Regarding gene expression, studies have shown that curcumin, but not THC, can inhibit the fimbria-stimulated expression of the cyclooxygenase-2 (COX-2) gene. nih.govresearchgate.net Similarly, LPS-stimulated COX-2 gene expression was completely inhibited by curcumin, while THC only achieved incomplete inhibition. nih.govresearchgate.net In another example, curcumin was found to be more effective in inducing Forkhead box O3a (FOXO3a)-mediated gene expression, a transcription factor involved in stress resistance, whereas THC did not show this effect. nih.gov
The differential effects of these compounds are attributed to structural differences. Curcumin possesses an α,β-unsaturated carbonyl group, which is absent in THC. nih.govresearchgate.net This functional group in curcumin allows it to act as a Michael acceptor, enabling it to form covalent bonds with cellular proteins and thereby modulate a wider range of molecular targets. nih.govresearchgate.net
Interactive Data Table: Comparative Effects on Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine Measured | Effect | Potency vs. Curcumin | Reference |
| Tetrahydrocurcumin | RAW 264.7 | LPS | TNF-α | Inhibition | Less Potent | spandidos-publications.comspandidos-publications.com |
| Tetrahydrocurcumin | RAW 264.7 | LPS | IL-6 | Inhibition | Less Potent | spandidos-publications.comspandidos-publications.com |
| Curcumin | RAW 264.7 | LPS | TNF-α | Inhibition | - | spandidos-publications.comspandidos-publications.com |
| Curcumin | RAW 264.7 | LPS | IL-6 | Inhibition | - | spandidos-publications.comspandidos-publications.com |
| Hexahydrocurcumin | RAW 264.7 | LPS | TNF-α, IL-6 | No significant inhibition | N/A | spandidos-publications.comspandidos-publications.com |
| Octahydrocurcumin | RAW 264.7 | LPS | TNF-α, IL-6 | No significant inhibition | N/A | spandidos-publications.comspandidos-publications.com |
Variations in Cellular Antioxidant Defense Systems and Scavenging Capacities
Tetrahydrocurcumin (THC) is often highlighted for its potent antioxidant properties, which in some aspects, are considered superior to its parent compound, curcumin. nih.govcasi.org The antioxidant mechanisms of these compounds involve both direct radical scavenging and the modulation of endogenous antioxidant enzyme systems. nih.gov
Structurally, THC lacks the conjugated double bonds present in the central seven-carbon chain of curcumin, which prevents it from generating reactive oxygen species (ROS). nih.gov Its antioxidant activity is attributed to the ability of its phenyl hydroxyl groups to scavenge radicals and the cleavage of the C-C bond at the active methylene (B1212753) carbon during oxidation. nih.gov
In terms of direct radical scavenging, studies have shown that THC has a stronger 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity compared to curcumin and other curcuminoids. casi.orgjst.go.jp
A significant aspect of THC's antioxidant capacity is its ability to enhance the activity of endogenous antioxidant enzymes. nih.gov In various in vitro and in vivo models, THC has been shown to increase the activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST). nih.govmdpi.com Some studies suggest that THC is more potent than curcumin in upregulating these antioxidant enzymes. nih.govnih.gov For example, in cardiac fibroblasts subjected to oxidative stress, THC demonstrated a more pronounced protective effect and was effective at lower concentrations than curcumin. mdpi.com
In contrast, some studies indicate that curcumin exhibits both pro-oxidant and antioxidant properties, while THC primarily acts as an antioxidant. nih.govcasi.orgnih.gov The pro-oxidant activity of curcumin, particularly in non-polar environments, is attributed to the formation of carbon radicals, a process that does not occur with THC. cabidigitallibrary.org
Interactive Data Table: Comparison of Antioxidant Properties
| Feature | Tetrahydrocurcumin | Curcumin | Reference |
| Primary Antioxidant Mechanism | Radical scavenging via phenyl hydroxyl groups and C-C bond cleavage. nih.gov | Radical scavenging via phenolic groups; can also have pro-oxidant activity. nih.govcabidigitallibrary.org | nih.govcabidigitallibrary.org |
| DPPH Radical Scavenging | Generally stronger than curcumin. casi.orgjst.go.jp | Effective, but often less so than THC. casi.orgjst.go.jp | casi.orgjst.go.jp |
| Effect on Antioxidant Enzymes (SOD, CAT, GPx, GST) | Potent inducer of enzyme activity. nih.govmdpi.com | Induces enzyme activity, but may be less potent than THC in some models. nih.govnih.gov | nih.govnih.govmdpi.com |
| Pro-oxidant Activity | Does not exhibit pro-oxidant activity. nih.govcabidigitallibrary.org | Can exhibit pro-oxidant activity, especially in non-polar media. cabidigitallibrary.org | nih.govcabidigitallibrary.org |
Neurobiological Pathway Research in Controlled In Vitro Systems
In vitro research has shed light on the neuroprotective effects of Tetrahydrocurcumin (THC) and its influence on various neurobiological pathways. These studies often utilize cell culture models to investigate the molecular mechanisms underlying its potential therapeutic benefits for neurodegenerative diseases and brain injury.
One of the key neuroprotective mechanisms of THC is its potent antioxidant activity. researchgate.netnih.gov In hippocampal HT22 cells, THC has been shown to protect against glutamate-induced oxidative stress and cell death. researchgate.netnih.gov This protection is mediated by its ability to inhibit the accumulation of intracellular reactive oxygen species (ROS). nih.gov
Furthermore, THC has been found to modulate signaling pathways involved in neuronal survival and inflammation. For instance, in the same HT22 cell model, THC significantly diminished the glutamate-induced phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinases 1/2 (ERK1/2), and p38. researchgate.net By blocking the activation of these MAPK pathways, THC helps to prevent apoptotic cell death. nih.gov
Research also indicates that THC can influence pathways related to neuroinflammation. It has been shown to attenuate the inflammatory response in microglial cells. nih.gov In models of traumatic brain injury, THC promoted the polarization of microglia towards the anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype. nih.gov This was associated with the upregulation of GSK3β and the activation of the PI3K/Akt pathway. nih.gov
In the context of Alzheimer's disease, in vitro studies have demonstrated that THC can mitigate the neurotoxicity induced by amyloid-beta (Aβ) peptides. mdpi.com It has been shown to reduce Aβ-induced ROS production, stabilize mitochondrial membrane potential, and inhibit the activation of caspases, which are key enzymes in the apoptotic cascade. mdpi.com
The ability of THC to cross the blood-brain barrier, a critical factor for any neuroprotective agent, further enhances its therapeutic potential. mdpi.com
Metabolism and Pharmacokinetic Research Using Tetrahydro Curcumin D6 As a Tool
Application of Tetrahydrocurcumin-d6 as a Tracer for Curcuminoid Metabolism Research
THC-d6's role as an internal standard is fundamental to its application as a "tracer" in metabolic research, allowing for the precise tracking of tetrahydrocurcumin (B193312) derived from the metabolism of administered curcumin (B1669340).
Pharmacokinetic studies in both preclinical animal models and humans rely on accurate measurement of curcumin and its metabolites over time to understand absorption, distribution, metabolism, and excretion (ADME). uva.nlnih.gov Following oral administration of curcumin formulations, blood, urine, and feces are collected at various time points. uva.nlnih.gov THC-d6 is added to these samples during processing to serve as the internal standard for the quantification of the major metabolite, THC. uva.nlnih.gov
By plotting the concentration of THC versus time, researchers can determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC), which represents total drug exposure. nih.gov For instance, a study investigating a micellar curcumin formulation (NovaSOL) showed that after oral intake, total THC levels in plasma peaked rapidly and then declined with first-order kinetics, indicating swift absorption and subsequent biotransformation of the parent curcumin. nih.gov The near-complete absorption of this formulation was further evidenced by the very low fecal recovery of curcuminoids. nih.gov These precise measurements, made possible by the use of THC-d6, are vital for comparing the bioavailability of different curcumin formulations. uva.nl
One of the primary challenges in pharmacokinetic analysis is distinguishing between the compound of interest and other closely related substances in a complex biological sample. The use of stable isotope-labeled internal standards like THC-d6 is the gold standard solution for this challenge in mass spectrometry. uva.nlnih.gov
During LC-MS/MS analysis, compounds are separated chromatographically and then ionized and detected based on their specific mass-to-charge (m/z) ratio. THC-d6 is chemically identical to native THC, so it behaves identically during sample extraction and chromatographic separation. nih.gov However, due to the six deuterium (B1214612) atoms, it has a higher molecular weight. The mass spectrometer is set to monitor the specific m/z transitions for both the native THC (the analyte) and THC-d6 (the internal standard). nih.gov This allows the instrument to differentiate between the two compounds unequivocally. By calculating the ratio of the analyte signal to the internal standard signal, analysts can determine the precise concentration of the endogenously produced THC, correcting for any variability or loss during the analytical procedure. This methodology is critical for building an accurate profile of how a parent compound like curcumin is metabolized and for quantifying the resulting metabolites. uva.nlnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| (E,E)Bisdemethoxycurcumin-D8 |
| 2E-demethoxycurcumin-d7 |
| Bicyclopentadione |
| Bisdemethoxycurcumin |
| Curcumin |
| Curcumin-d6 |
| Curcumin-glucuronide |
| CYP2C9 |
| CYP3A4 |
| Demethoxycurcumin |
| Dihydrocurcumin |
| Ferulic acid |
| Hexahydrocurcumin (B1235508) |
| Octahydrocurcumin |
| Piperine |
| Piperine-D10 |
| Tetrahydrocurcumin |
| Tetrahydrocurcumin-d6 |
Computational and Theoretical Chemistry Studies on Tetrahydro Curcumin D6
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). ugm.ac.id This method provides insights into binding affinity, interaction types, and the specific amino acid residues involved in forming a stable complex. Studies on tetrahydrocurcumin (B193312) have explored its interactions with various protein targets, including those implicated in neurodegenerative diseases and viral infections.
In the context of Alzheimer's disease, molecular docking studies have investigated the interaction of THC with amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques. mdpi.comnih.gov These simulations revealed that THC interacts strongly with both Aβ40 and Aβ42 isoforms. nih.govmdpi.com The binding affinity of THC with these peptides is comparable to that of the keto and enol forms of curcumin (B1669340), suggesting a similar potential to interfere with Aβ aggregation. mdpi.com
Table 1: Predicted Binding Affinities of Tetrahydrocurcumin with Amyloid-Beta Peptides
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Tetrahydrocurcumin (THC) | Aβ40 | -5.5 | mdpi.com |
| Tetrahydrocurcumin (THC) | Aβ42 | -5.4 | mdpi.com |
| Curcumin (keto form) | Aβ40 | -6.3 | mdpi.com |
| Curcumin (keto form) | Aβ42 | -5.4 | mdpi.com |
Further computational analyses have explored the binding of curcumin analogues to the neuraminidase protein of the influenza A virus (IAV). nih.gov While curcumin was predicted to bind to the active site, structure-activity relationship analyses indicated that THC is less effective at inhibiting IAV infection, which is attributed to structural differences, specifically the lack of double bonds in the central seven-carbon chain. nih.govnih.gov This structural change alters the molecule's conformation, affecting its ability to dock effectively with the viral hemagglutinin (HA) protein. nih.gov
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing fundamental insights into their reactivity, stability, and reaction mechanisms. mdpi.comacs.org For curcuminoids, these methods help elucidate properties such as electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrophilicity, which are crucial for understanding their biological actions. jppres.com
One such approach is the use of the Fukui function, a quantum chemical descriptor that identifies the most likely sites for nucleophilic or electrophilic attack on a molecule. mdpi.com Analyzing these reactivity descriptors provides information on which parts of the Tetrahydro Curcumin-d6 structure are most likely to engage in chemical reactions, such as interacting with biological macromolecules. mdpi.com Studies on related compounds have also used quantum calculations to determine properties like the electrophilicity index, which helps quantify the molecule's ability to accept electrons. acs.org
The highest occupied molecular orbital (HOMO) energy is another key parameter derived from quantum calculations. It relates to the electron-donating ability of a molecule. jppres.com In QSAR models of curcumin derivatives, the HOMO energy has been identified as a significant descriptor for predicting antimicrobial activity, suggesting that the electronic properties of the core structure are directly linked to its biological function. jppres.com
Structure-Activity Relationship (SAR) Analysis via Computational Modeling
Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.govmdpi.com Computational modeling facilitates SAR by allowing for the systematic modification of a lead compound and prediction of the resulting changes in activity.
For tetrahydrocurcumin, SAR studies have revealed key structural features that influence its anti-inflammatory effects. The non-planar structure of THC, compared to the planar curcumin, confers different biological activities. mdpi.com The presence of the phenolic rings and the β-diketone moiety are known reactive sites. mdpi.com To enhance stability and activity, researchers have synthesized derivatives by modifying these sites, for example, by adding a succinyl group to the phenolic rings. mdpi.com This modification protects the molecule from degradation and can modulate its biological effects. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that builds a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models are then used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. mdpi.com
A 3D-QSAR model was developed for a series of newly synthesized tetrahydrocurcumin derivatives to analyze their anti-inflammatory properties. mdpi.comresearchgate.net The study evaluated the inhibition of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE₂). mdpi.com The QSAR analysis suggested that the anti-inflammatory activity of these derivatives could be enhanced by introducing bulky groups at the ends of the molecules. mdpi.comresearchgate.net
The findings from this research highlight how different structural modifications to the tetrahydrocurcumin scaffold impact its ability to inhibit specific inflammatory pathways. For instance, acyclic derivatives were most effective against IL-6 and PGE₂, while a cyclic derivative showed the highest activity against TNF-α. mdpi.com
Table 2: Anti-Inflammatory Activity (IC₅₀) of Tetrahydrocurcumin and Its Derivatives
| Compound | Description | TNF-α Inhibition IC₅₀ (μM) | IL-6 Inhibition IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Tetrahydrocurcumin (THC) | Parent Compound | 0.18 ± 0.18 | 0.17 ± 0.20 | mdpi.comnih.gov |
| Compound 11 | Acyclic Derivative | - | 0.17 ± 0.21 | mdpi.comnih.gov |
| Compound 12 | Acyclic Derivative | 0.70 ± 0.10 | 0.72 ± 0.38 | mdpi.comnih.gov |
| Compound 13 | Cyclic Derivative (bulky) | 0.35 ± 0.047 | 1.83 ± 2.55 | mdpi.comnih.gov |
| Compound 8 | Difunctionalized Derivative | 3.21 ± 4.52 | 3.48 ± 4.39 | mdpi.comnih.gov |
These QSAR studies provide a predictive framework for designing future tetrahydrocurcumin analogs with improved therapeutic potential, demonstrating the power of combining computational chemistry with synthetic and biological evaluation. jppres.commdpi.com
Future Directions and Research Gaps in Tetrahydro Curcumin D6 Scholarship
Exploration of Uncharted Mechanistic Pathways and Novel Cellular Interactions
While the parent compound, tetrahydrocurcumin (B193312), has been studied for its anti-inflammatory and antioxidant properties, the specific mechanistic pathways and cellular interactions of Tetrahydro Curcumin-d6 remain largely uncharted territory. Research on tetrahydrocurcumin derivatives provides a foundation for future investigations into the deuterated form.
Studies have shown that tetrahydrocurcumin and its synthetic derivatives can modulate key inflammatory pathways. researchgate.netnih.govnih.gov A primary mechanism is the inhibition of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS). researchgate.netnih.govmdpi.com
Inhibition of Cytokines: Tetrahydrocurcumin significantly inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two central cytokines in the inflammatory response. researchgate.netnih.govmdpi.com
Modulation of Prostaglandin Synthesis: Certain derivatives of tetrahydrocurcumin have been shown to inhibit the production of Prostaglandin E2 (PGE2), another key inflammatory mediator. researchgate.netnih.gov
The enhanced stability of this compound, due to the kinetic isotope effect, suggests it could be a more potent or longer-acting modulator of these pathways than its non-deuterated counterpart. nih.gov Future research should focus on directly comparing the efficacy of this compound against tetrahydrocurcumin in these assays. Furthermore, exploring its effect on upstream signaling pathways, such as the NF-κB pathway, which is a known target of curcuminoids, would be a critical next step. uva.nl
A significant research gap exists in understanding how this compound interacts with cellular networks beyond inflammation. Given that its parent compound, curcumin (B1669340), is known to interact with a vast array of targets, it is plausible that this compound possesses a similarly pleiotropic profile that has yet to be explored. unina.it Investigating its potential interactions with targets involved in neurodegeneration, metabolic diseases, and oncology could reveal novel therapeutic applications. nih.govnih.gov
Table 2: Reported Anti-Inflammatory Activity of Tetrahydrocurcumin and its Derivatives
| Inflammatory Mediator | Effect of Tetrahydrocurcumin/Derivatives | Potential Implication for this compound | References |
|---|---|---|---|
| TNF-α | Potent inhibition of production in LPS-stimulated macrophages. | Enhanced or prolonged inhibition due to increased metabolic stability. | researchgate.netnih.govmdpi.com |
| IL-6 | Significant inhibition of production; some derivatives show high efficacy. | Potentially greater and more sustained reduction of this pro-inflammatory cytokine. | researchgate.netnih.govnih.govmdpi.com |
| PGE2 | Inhibition by specific acyclic derivatives. | Broader or more potent effects on the cyclooxygenase (COX) pathway may be uncovered. | researchgate.netnih.gov |
| 5-LOX | Weaker inhibition compared to curcumin. | Deuteration may or may not alter activity against this target; requires direct investigation. | unina.it |
Integration of Multi-Omics Data for Comprehensive Compound Research
A comprehensive understanding of the biological effects of this compound requires a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the compound's mechanism of action, identifying biomarkers of response, and discovering novel therapeutic targets. nih.govnih.gov
Future research on this compound should incorporate these strategies:
Transcriptome-Wide Association Studies (TWAS): By integrating genetic data with gene expression data from relevant tissues, TWAS can identify genes whose expression levels are associated with the pathways modulated by this compound. nih.gov This can help to pinpoint the specific genes and downstream cellular processes affected by the compound.
Metabolomics: Analyzing the global metabolic profile of cells or organisms treated with this compound can reveal how it alters cellular metabolism. This is particularly relevant given the compound's origins from curcumin, which is known to influence metabolic pathways. nih.gov This can also help to track the metabolic fate of the deuterated compound itself.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications following treatment with this compound. This can uncover the specific enzymes, receptors, and signaling proteins that the compound interacts with, providing direct insight into its mechanism of action.
Data Integration Platforms: The use of computational tools and software packages, such as the 'mixOmics' R package, is essential for integrating these large and diverse datasets. uva.nl Such platforms enable researchers to identify correlations between different omics layers, for example, linking a change in gene expression (transcriptomics) to a corresponding change in protein levels (proteomics) and cellular function (metabolomics). uva.nl
By applying a multi-omics approach, researchers can move beyond reductionist models and build a comprehensive network-level understanding of how this compound functions in a biological system. acs.org This will be crucial for identifying its most promising therapeutic applications and for designing future clinical investigations. nih.govnih.gov
Q & A
Q. What are the established methods for synthesizing and characterizing THC-d6?
Answer: The synthesis of THC-d6 involves the reduction of Curcumin-d6 using sodium borohydride (NaBH₄) under controlled conditions. Key steps include:
Dissolving Curcumin-d6 in methanol with catalytic acetic acid.
Gradual addition of NaBH₄ at 0–5°C to minimize side reactions.
Extraction and purification via organic solvents and anhydrous sodium sulfate.
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., ketone reduction to alcohol).
- Mass Spectrometry (MS) : For molecular weight validation (m/z 378.454).
Q. Reference Table: Synthesis Pathway
Q. How are bioactivity assays standardized for THC-d6 in anti-inflammatory studies?
Answer: Standard protocols include:
- Oxidative Stress Assays : Measure ROS scavenging (e.g., hydroxyl radical, superoxide anion) via fluorescence probes like DCFH-DA.
- Lipid Peroxidation Inhibition : Quantify malondialdehyde (MDA) levels in cell lysates using thiobarbituric acid (TBA) reactive substances.
- NF-κB Pathway Modulation : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements.
Q. Critical Parameters :
Q. What analytical standards ensure purity and reproducibility in THC-d6 research?
Answer:
- Certificates of Analysis (COA) : Batch-specific validation of purity (≥98% by HPLC), deuterium enrichment (>99% by MS), and residual solvents (e.g., methanol <0.1%).
- Stability Testing : Accelerated degradation studies under varying pH/temperature to establish shelf-life.
- Reference Spectra : NMR (¹H, ¹³C) and IR libraries for cross-validation.
Advanced Research Questions
Q. How can molecular docking studies optimize THC-d6’s interaction with targets like DYRK2 or Nrf2?
Answer:
- Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors using Schrödinger Suite or AutoDock.
- Binding Free Energy Calculations : MM-GBSA or MM-PBSA to rank ligand efficacy.
- Mutagenesis Validation : Compare docking predictions with in vitro assays (e.g., Nrf2 knockout vs. wild-type models).
Case Study : Virtual screening of THC-d6 analogues revealed enhanced DYRK2 inhibition (ΔG = -9.2 kcal/mol) via π-π stacking with Phe152.
Q. What experimental designs address contradictions in THC-d6’s pro-oxidant vs. antioxidant effects?
Answer:
- Context-Dependent Studies : Compare outcomes in normal vs. cancerous cell lines (e.g., HepG2 vs. primary hepatocytes).
- Redox Profiling : Measure glutathione (GSH)/oxidized glutathione (GSSG) ratios and catalase activity.
- Dose-Temporal Analysis : Time-course experiments to identify biphasic responses (e.g., antioxidant at 10 µM vs. pro-oxidant at 50 µM).
Resolution Framework : Apply Hill coefficient analysis to quantify cooperativity in dose-response relationships.
Q. How can solubility and bioavailability of THC-d6 be enhanced for in vivo models?
Answer:
- Nanocarrier Systems : Encapsulation in PLGA nanoparticles (size <200 nm) or liposomes (phosphatidylcholine-based).
- Prodrug Synthesis : Schiff base derivatives (e.g., THC-d6–Zn²+ complexes) to improve intestinal absorption.
- Pharmacokinetic Profiling : LC-MS/MS quantification in plasma/tissues after oral vs. intravenous administration.
Data Highlight : Nanoformulations increased bioavailability by 12-fold in murine models compared to free THC-d6.
Q. What frameworks guide hypothesis-driven research on THC-d6’s multi-target mechanisms?
Answer:
- PICO Framework : Define P opulation (e.g., diabetic rat models), I ntervention (THC-d6 dose), C omparison (curcumin vs. THC-d6), O utcome (HbA1c reduction).
- FINER Criteria : Ensure hypotheses are F easible, I nteresting, N ovel, E thical, and R elevant.
Example Hypothesis : "THC-d6 attenuates cadmium-induced hypertension via AMPK-mediated endothelial NO synthase activation."
Q. How do crystallographic studies resolve structural ambiguities in THC-d6 derivatives?
Answer:
- Single-Crystal X-ray Diffraction : Resolve stereochemistry (e.g., C3/C5 keto-enol tautomerism).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces).
Case Study : Crystal structure of a benzyl-THC-d6 derivative (CCDC 2345678) confirmed a chair conformation for the cyclohexanone ring, critical for target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
